molecular formula C16H24INO5 B4885925 N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate

N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate

Cat. No. B4885925
M. Wt: 437.27 g/mol
InChI Key: ZXQQXIWVNYKNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate is a chemical compound that is widely used in scientific research. It is a selective beta-3 adrenergic receptor agonist that has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

Scientific Research Applications

N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate has a wide range of scientific research applications. It is primarily used in the study of beta-3 adrenergic receptors and their role in metabolic disorders such as obesity and diabetes. It has also been shown to have potential therapeutic applications in the treatment of these disorders.

Mechanism of Action

N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate works by selectively activating beta-3 adrenergic receptors. These receptors are found in adipose tissue and skeletal muscle and are involved in the regulation of energy metabolism. Activation of these receptors leads to increased lipolysis (breakdown of fat) and thermogenesis (heat production), which can help to reduce body weight and improve insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can increase energy expenditure, reduce body weight, and improve insulin sensitivity. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate in lab experiments is its selectivity for beta-3 adrenergic receptors. This allows researchers to study the specific effects of activating these receptors without affecting other adrenergic receptors. However, one limitation is that it is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for research on N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate. One direction is to further explore its potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes. Another direction is to investigate its effects on other physiological processes, such as cardiovascular function and immune function. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for these disorders.

properties

IUPAC Name

N-tert-butyl-4-(4-iodophenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO.C2H2O4/c1-14(2,3)16-10-4-5-11-17-13-8-6-12(15)7-9-13;3-1(4)2(5)6/h6-9,16H,4-5,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQQXIWVNYKNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate
Reactant of Route 2
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate
Reactant of Route 3
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate
Reactant of Route 4
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate
Reactant of Route 5
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-4-(4-iodophenoxy)-1-butanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.